molecular formula C7H9Cl2N B1584553 2-(Chloromethyl)-6-methylpyridine hydrochloride CAS No. 3099-30-7

2-(Chloromethyl)-6-methylpyridine hydrochloride

Cat. No. B1584553
CAS RN: 3099-30-7
M. Wt: 178.06 g/mol
InChI Key: QFLPSIUFCCCRMI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound used in various chemical reactions . It has been used as a reagent in base-catalyzed alkylation and in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .


Molecular Structure Analysis

The molecular formula for 2-(Chloromethyl)pyridine hydrochloride is C6H6ClN·HCl, and it has a molecular weight of 164.03 g/mol .


Chemical Reactions Analysis

2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius. It should be stored under inert gas as it is hygroscopic. Its melting point ranges from 124.0 to 127.0 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis Processes : 2-(Chloromethyl)-6-methylpyridine hydrochloride is involved in various synthesis processes. For example, it is prepared from 6-chloro-2-methylpyridine, undergoing conversions to 2-acetoxymethyl, 2-hydroxymethyl, and finally to 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). Moreover, the preparation of 2-chloro-6-(trichloromethyl)pyridine involves chlorination of 2-methylpyridine hydrochloride in a gas-liquid countercurrent tubular reactor (Huang Xiao-shan, 2009).

  • Dimerization and Molecular Structures : Studies have shown that ultraviolet irradiation of 2-aminopyridine and derivatives, including 6-methylpyridines, results in the formation of dimers. These dimers possess unusual chemical and physical properties, which are of interest in scientific research (Taylor & Kan, 1963).

Organometallic Compounds and Catalysis

  • Synthesis of Organometallic Compounds : The reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride leads to a mixture including 2-(chloromethyl)-6-methylpyridine. This compound is then used to synthesize various organometallic compounds, such as 2,6-dimethyl-4-(trimethylstannyl)pyridine (Singh, Lesher, & Pennock, 1990).

  • Applications in Catalysis : The coordination compounds of tridentate oligopyridine ligands, including derivatives of 2-(chloromethyl)-6-methylpyridine, are used in different fields, such as organometallic catalysis. These compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).

Pharmaceutical Intermediates

  • Production of Medicinal Intermediates : Compounds like 2-chloro-5-trichloromethylpyridine, derived from reactions involving 2-(chloromethyl)-6-methylpyridine, serve as intermediates in the manufacture of various medicines and pesticides. The separation and purification of these photochlorinated products are crucial in pharmaceutical research (Su Li, 2005).

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage. It should be handled with protective gloves, clothing, and eye/face protection. If swallowed, one should rinse the mouth but not induce vomiting .

properties

IUPAC Name

2-(chloromethyl)-6-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLPSIUFCCCRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184976
Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methylpyridine hydrochloride

CAS RN

3099-30-7
Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
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Record name 3099-30-7
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Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
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Record name 6-chloromethyl-2-methylpyridinium chloride
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Synthesis routes and methods

Procedure details

2-(Hydroxymethyl)-6-methylpyridine (3.7 g, 29.4 mmol) was added portion wise at 0° C. to thionylchloride (35 mL, 477 mmol). The reaction mixture was then stirred at room temperature for 18 h. Excess thionylchloride was removed under vacuum and the crude 2-chloromethyl-6-methyl-pyridine hydrochloride (5.1 g, light brown solid) was used without any further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Baker, KM Buggle, JFW McOmie… - Journal of the Chemical …, 1958 - pubs.rsc.org
The objective of the present work has been the preparation of a stable derivative (111) of cyclotetradecaheptaene, as a contribution to our knowledge of the higher, even-membered …
Number of citations: 103 pubs.rsc.org
MJ Carney, NJ Robertson, JA Halfen… - …, 2004 - ACS Publications
… Chromium(III) chloride tris(tetrahydrofuran) 19 and 2-chloromethyl-6-methylpyridine hydrochloride 20 were prepared as described in the literature. Atlantic Microlab, Inc. (Norcross, GA) …
Number of citations: 60 pubs.acs.org
MK Coggins, S Toledo, E Shaffer, W Kaminsky… - Inorganic …, 2012 - ACS Publications
The synthesis, structural, and spectroscopic characterization of four new coordinatively unsaturated mononuclear thiolate-ligated manganese(II) complexes ([Mn II (S Me2 N 4 (6-Me-…
Number of citations: 41 pubs.acs.org
LM Berreau, JA Halfen, VG Young Jr… - Inorganica Chimica Acta, 2000 - Elsevier
… To a solution of L H (0.340 g, 1.60 mmol) in dry CH 3 CN (20 ml) were added 2-chloromethyl-6-methylpyridine hydrochloride (0.284 g, 1.60 mmol), Na 2 CO 3 (0.393 g), and n-Bu 4 NBr (…
Number of citations: 31 www.sciencedirect.com
Y Zang, J Kim, Y Dong, EC Wilkinson… - Journal of the …, 1997 - ACS Publications
Our efforts to model the oxygen activation chemistry of nonheme iron enzymes have yielded transient intermediates with novel properties. These properties can be dramatically affected …
Number of citations: 349 pubs.acs.org
M Coggins - 2013 - digital.lib.washington.edu
This dissertation focuses upon the synthesis, characterization, and reactivity of thiolate-ligated manganese complexes. Chapter 1 provides a brief introduction to the importance of …
Number of citations: 2 digital.lib.washington.edu
V Balland, E Anxolabéhère‐Mallart… - European Journal of …, 2004 - Wiley Online Library
Two neutral complexes [(L 6 3 4M)Fe 2 Cl 4 ]·2H 2 O·2CHCl 3 (1) and [(L 6 3 4M)Mn 2 Cl 4 ]·CH 3 CN (2) have been synthesized {L 6 3 4M = N,N,N′,N′‐tetrakis[(6‐methyl‐2‐pyridyl)…
SA Toledo - 2009 - search.proquest.com
Biomimetic chemistry remains a strong ally of enzymatic biochemistry in the role of elucidating the reaction mechanisms of metalloenzymes. Superoxide reductase (SOR) is a cysteinate-…
Number of citations: 4 search.proquest.com
CF Chan, Z Liu, ILK Wong, X Zhao, Z Yang… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
We have designed, synthesized, and characterized a library of 38 novel flavonoid compounds linked with amines. Some of these amine-linked flavonoids have potent in vitro activity …
Number of citations: 3 journals.asm.org
VL MacMurdo - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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